molecular formula C15H25NO3 B2391441 tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2230804-16-5

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2391441
CAS No.: 2230804-16-5
M. Wt: 267.369
InChI Key: NTWSHHBXLQKMMU-UHFFFAOYSA-N
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Description

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C15H25NO3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 8-formyl-2-azaspiro[45]decane-2-carboxylate is unique due to its specific combination of functional groups and spiro structure

Properties

IUPAC Name

tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h10,12H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSHHBXLQKMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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